molecular formula C24H39NO3 B11559524 Heptyl 4-(decanoylamino)benzoate

Heptyl 4-(decanoylamino)benzoate

Cat. No.: B11559524
M. Wt: 389.6 g/mol
InChI Key: NGWRXTYBFXHYBU-UHFFFAOYSA-N
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Description

Heptyl 4-(decanoylamino)benzoate is an organic compound belonging to the class of esters It is characterized by the presence of a heptyl group attached to the benzoate moiety, which is further substituted with a decanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with heptyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Heptyl 4-(decanoylamino)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: 4-(decanoylamino)benzoic acid and heptanoic acid.

    Reduction: 4-(decanoylamino)benzyl alcohol and heptyl alcohol.

    Substitution: Various substituted benzoates and amides depending on the nucleophile used.

Scientific Research Applications

Heptyl 4-(decanoylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and amidation reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Heptyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The ester and amide functionalities allow it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The compound’s lipophilic nature facilitates its incorporation into biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Heptyl 4-(decanoylamino)benzoate can be compared with other similar compounds such as:

    Hexyl 4-(decanoylamino)benzoate: Differing by the length of the alkyl chain, which can influence its physical and chemical properties.

    Benzocaine: A well-known local anesthetic with a similar ester structure but different functional groups, leading to distinct pharmacological effects.

    Ethyl benzoate: A simpler ester with a shorter alkyl chain, used primarily in fragrances and flavorings.

Properties

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

IUPAC Name

heptyl 4-(decanoylamino)benzoate

InChI

InChI=1S/C24H39NO3/c1-3-5-7-9-10-11-13-15-23(26)25-22-18-16-21(17-19-22)24(27)28-20-14-12-8-6-4-2/h16-19H,3-15,20H2,1-2H3,(H,25,26)

InChI Key

NGWRXTYBFXHYBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCCCCC

Origin of Product

United States

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